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Compound of Interest

Compound Name: Ilaprazole

Cat. No.: B1674436 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ilaprazole is a third-generation proton pump inhibitor (PPI) used in the treatment of acid-

related gastrointestinal disorders such as gastric and duodenal ulcers, and gastroesophageal

reflux disease (GERD).[1][2] As a substituted benzimidazole derivative, ilaprazole effectively

suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in

gastric parietal cells.[3][4] This technical guide provides an in-depth overview of the molecular

structure, chemical properties, mechanism of action, and relevant experimental protocols for

ilaprazole, tailored for professionals in pharmaceutical research and development.

Molecular Structure and Identification
Ilaprazole, with the chemical name 2-[(RS)-[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfinyl]-5-

(1H-pyrrol-1-yl)-1H-benzimidazole, is a racemic mixture. Its fundamental molecular and

identification details are summarized in the table below.
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Identifier Value

IUPAC Name

2-[(RS)-[(4-methoxy-3-methylpyridin-2-

yl)methyl]sulfinyl]-5-(1H-pyrrol-1-yl)-1H-

benzimidazole

Chemical Formula C₁₉H₁₈N₄O₂S[3]

Molecular Weight 366.44 g/mol [3]

CAS Number 172152-36-2[3]

SMILES String
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(

C=C3)N4C=CC=C4)OC[3]

Chemical and Physical Properties
The physicochemical properties of a drug substance are critical for its formulation development,

bioavailability, and stability. The key chemical and physical properties of ilaprazole are

presented below.
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Property Value

Predicted pKa 8.23 ± 0.10[4][5]

Melting Point 149-153 °C

Appearance Off-white to light yellow powder

Solubility

In organic solvents:

       DMSO 15 mg/mL[6], 73 mg/mL (199.21 mM)

       Dimethyl formamide (DMF) 10 mg/mL[6]

       Ethanol 0.3 mg/mL[6], 14 mg/mL

       Methanol Maximum solubility among tested alcohols[7]

       2-Propanol Soluble[7]

       n-Butanol Minimum solubility among tested alcohols[7]

In aqueous solutions:

       Water Insoluble

       DMSO:PBS (pH 7.2) (1:7) Approximately 0.12 mg/mL[6]

Stability

Unstable in acidic conditions, relatively stable in

alkaline and photolytic conditions.[8] A cocrystal

with xylitol showed improved stability at room

temperature.[8][9]

Mechanism of Action
Inhibition of Gastric H+/K+-ATPase
Ilaprazole is a prodrug that, in the acidic environment of the secretory canaliculi of gastric

parietal cells, is converted to its active sulfenamide form.[3][4] This active metabolite then forms

a covalent disulfide bond with cysteine residues on the α-subunit of the H+/K+-ATPase, the

proton pump.[3][4] This irreversible inhibition blocks the final step in gastric acid secretion,

leading to a profound and long-lasting reduction in stomach acidity.
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Figure 1: Mechanism of H+/K+-ATPase Inhibition by Ilaprazole.

Targeting of TOPK Signaling Pathway
Recent studies have revealed a novel mechanism of action for ilaprazole in cancer cells.

Ilaprazole has been shown to inhibit T-cell-originated protein kinase (TOPK), a

serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell

proliferation and survival.[10][11][12] By inhibiting TOPK, ilaprazole can suppress cancer

growth both in vitro and in vivo.[10][11] This finding suggests a potential for repurposing

ilaprazole as an anti-cancer agent.
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Figure 2: Ilaprazole's Inhibition of the TOPK Signaling Pathway.

Pharmacokinetics and Metabolism
Ilaprazole exhibits a longer plasma half-life compared to first-generation PPIs.[13] Key

pharmacokinetic parameters from a study in healthy Chinese subjects are summarized below.
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Parameter
Intravenous (5
mg)

Intravenous
(10 mg)

Intravenous
(20 mg)

Oral (10 mg)

Cmax (ng/mL) - - - -

AUC₀₋₂₄

(ng·h/mL)
- - - -

t₁/₂ (h) - - - -

Mean % time

intragastric pH >

6

47.3%[14] 52.8%[14] 68.2%[14] 47.5%[14]

Absolute

Bioavailability
- - - 55.2%[14]

Ilaprazole is primarily metabolized in the liver by cytochrome P450 enzymes, with a lesser

dependence on CYP2C19 compared to other PPIs, which may result in more predictable

clinical outcomes across different patient populations.[13]

Experimental Protocols
Synthesis of Ilaprazole
The synthesis of ilaprazole typically involves a multi-step process. A general workflow is

outlined below.
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Figure 3: General Synthetic Workflow for Ilaprazole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1674436?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674436?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A representative experimental protocol for the final condensation and oxidation steps is as

follows:

Condensation:

Dissolve 5-(1H-pyrrol-1-yl)-1H-benzimidazole-2-thiol and sodium hydroxide in a suitable

solvent such as acetone or methanol.[15][16]

Slowly add 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride to the mixture.[15]

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).[15]

Upon completion, partially remove the solvent under reduced pressure and add purified

water to precipitate the thioether intermediate.[15]

Filter and dry the resulting solid.[15]

Oxidation:

Dissolve the thioether intermediate in a mixture of an organic solvent (e.g., acetonitrile)

and water containing an inorganic base (e.g., sodium hydroxide).[17]

Cool the mixture to 0-5°C and slowly add an oxidizing agent, such as sodium hypochlorite

solution.[17]

Monitor the reaction by TLC.[17]

Once the reaction is complete, quench with a sodium thiosulfate solution.[17]

Separate the organic layer, concentrate under reduced pressure, and extract with

dichloromethane.[17]

Wash the organic layer with sodium carbonate solution and purified water.[17]

Dry the organic layer, partially remove the solvent, and crystallize the product from a

suitable solvent like ethyl acetate to obtain ilaprazole.[17]
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Stability-Indicating HPLC Method
A validated high-performance liquid chromatography (HPLC) method is essential for assessing

the stability of ilaprazole in bulk drug and pharmaceutical formulations.

Chromatographic Conditions:

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., 10 mM

ammonium formate).[18]

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength of approximately 306 nm.[18]

Injection Volume: 20 µL.

Forced Degradation Studies:

Acid Hydrolysis: Treat the drug substance with 0.1 M HCl.

Base Hydrolysis: Treat with 0.1 M NaOH.

Oxidative Degradation: Expose to 3% hydrogen peroxide.

Thermal Degradation: Heat the solid drug substance at an elevated temperature (e.g.,

70°C).

Photodegradation: Expose a solution of the drug to UV light.

Procedure:

Prepare a standard stock solution of ilaprazole and the stressed samples in a suitable

solvent (e.g., mobile phase).

Inject the standard and sample solutions into the HPLC system.
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Analyze the chromatograms to separate ilaprazole from its degradation products. The

method should be able to resolve all significant degradation products from the parent drug

peak.

In Vitro H+/K+-ATPase Inhibition Assay
This assay is crucial for evaluating the inhibitory potency of ilaprazole on its primary target.

Materials:

Gastric H+/K+-ATPase vesicles (prepared from rabbit or porcine gastric mucosa).

Ilaprazole standard solutions.

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

ATP, MgCl₂, and KCl solutions.

Reagents for phosphate determination (e.g., malachite green reagent).

Procedure:

Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of ilaprazole in the

assay buffer.[19]

Initiate the enzymatic reaction by adding ATP.[19]

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[19]

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).[19]

Determine the amount of inorganic phosphate released from ATP hydrolysis using a

colorimetric method.

Calculate the percentage of inhibition for each ilaprazole concentration and determine the

IC₅₀ value.

Conclusion
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Ilaprazole is a potent and long-acting proton pump inhibitor with a well-characterized molecular

structure and distinct chemical properties. Its primary mechanism of action involves the

irreversible inhibition of the gastric H+/K+-ATPase, leading to effective control of gastric acid

secretion. Furthermore, its emerging role as a TOPK inhibitor opens new avenues for its

therapeutic application in oncology. The experimental protocols provided in this guide offer a

framework for the synthesis, analysis, and pharmacological evaluation of ilaprazole,

supporting further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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